

# 27-Carboxy-7-keto Cholesterol-d4 structure and properties

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## Compound of Interest

Compound Name: 27-Carboxy-7-keto Cholesterol-d4

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## Technical Master Guide: 27-Carboxy-7-keto Cholesterol-d4 Structure, Properties, and Analytical Applications in Lipidomics

### Part 1: Executive Summary & Core Identity

**27-Carboxy-7-keto Cholesterol-d4** (also known as  $3\beta$ -hydroxy-7-oxo-5-cholestenoic acid-d4) is a highly specialized stable isotope-labeled standard used primarily in the quantitative analysis of oxysterols and bile acid precursors.

Biologically, the non-deuterated parent molecule represents a critical detoxification metabolite. It is the product of CYP27A1-mediated oxidation of 7-ketocholesterol (7KC)—a cytotoxic oxysterol abundant in atherosclerotic plaques and retinal deposits. The conversion of the hydrophobic 7KC into the more polar 27-carboxy derivative facilitates its excretion, marking this pathway as a significant protective mechanism against sterol-induced cellular stress.

In analytical chemistry, the -d4 isotopologue serves as the gold-standard Internal Standard (IS) for Isotope Dilution Mass Spectrometry (ID-MS), enabling precise quantification of this low-abundance metabolite in complex matrices like plasma, retina, and liver tissue.

## Part 2: Chemical Constitution & Structural Analysis

### 2.1 Chemical Identity[1][2]

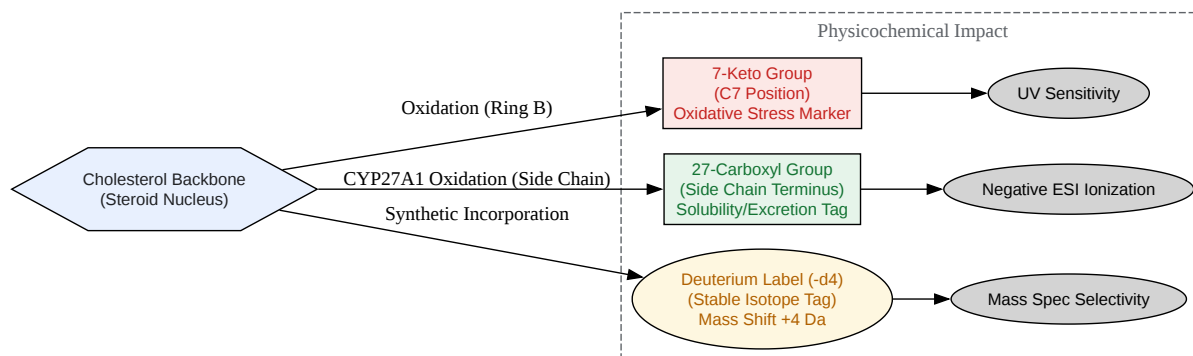
- Systematic Name: (3 $\beta$ )-3-Hydroxy-7-oxo-cholest-5-en-26-oic acid-d4
- Common Name: **27-Carboxy-7-keto Cholesterol-d4**[3]
- Chemical Formula: C<sub>27</sub>H<sub>38</sub>D<sub>4</sub>O<sub>4</sub>[4]
- Molecular Weight: 434.64 g/mol (Labeled) vs. 430.63 g/mol (Unlabeled)
- CAS Number (Unlabeled): 148988-30-1[5][6][7]

### 2.2 Structural Features

The molecule retains the tetracyclic steroid nucleus of cholesterol but features three critical modifications that define its chemical behavior:

- 7-Ketone (C7=O): A carbonyl group at position 7 (B-ring), characteristic of free radical oxidation or enzymatic activity (CYP7A1). This group renders the molecule susceptible to UV degradation and Schiff base formation.
- 27-Carboxylic Acid (C27-COOH): The terminal methyl group of the side chain is fully oxidized to a carboxylic acid. This drastically alters solubility, making the molecule amphiphilic and ionizable (suitable for Negative ESI-MS).
- Deuterium Labeling (-d4): Four hydrogen atoms are replaced with deuterium. Common labeling sites for such standards are the C25/C26 methyl groups or the C2/C4 positions on the A-ring. This +4 Da mass shift prevents signal interference from the endogenous analyte (M+0) and naturally occurring isotopes (M+1, M+2).

### 2.3 Visualization: Chemical Structure & Isotope Logic



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Caption: Structural decomposition of **27-Carboxy-7-keto Cholesterol-d4**, highlighting the functional groups responsible for its biological activity and analytical utility.[5]

## Part 3: Biological Significance & Signaling Pathways

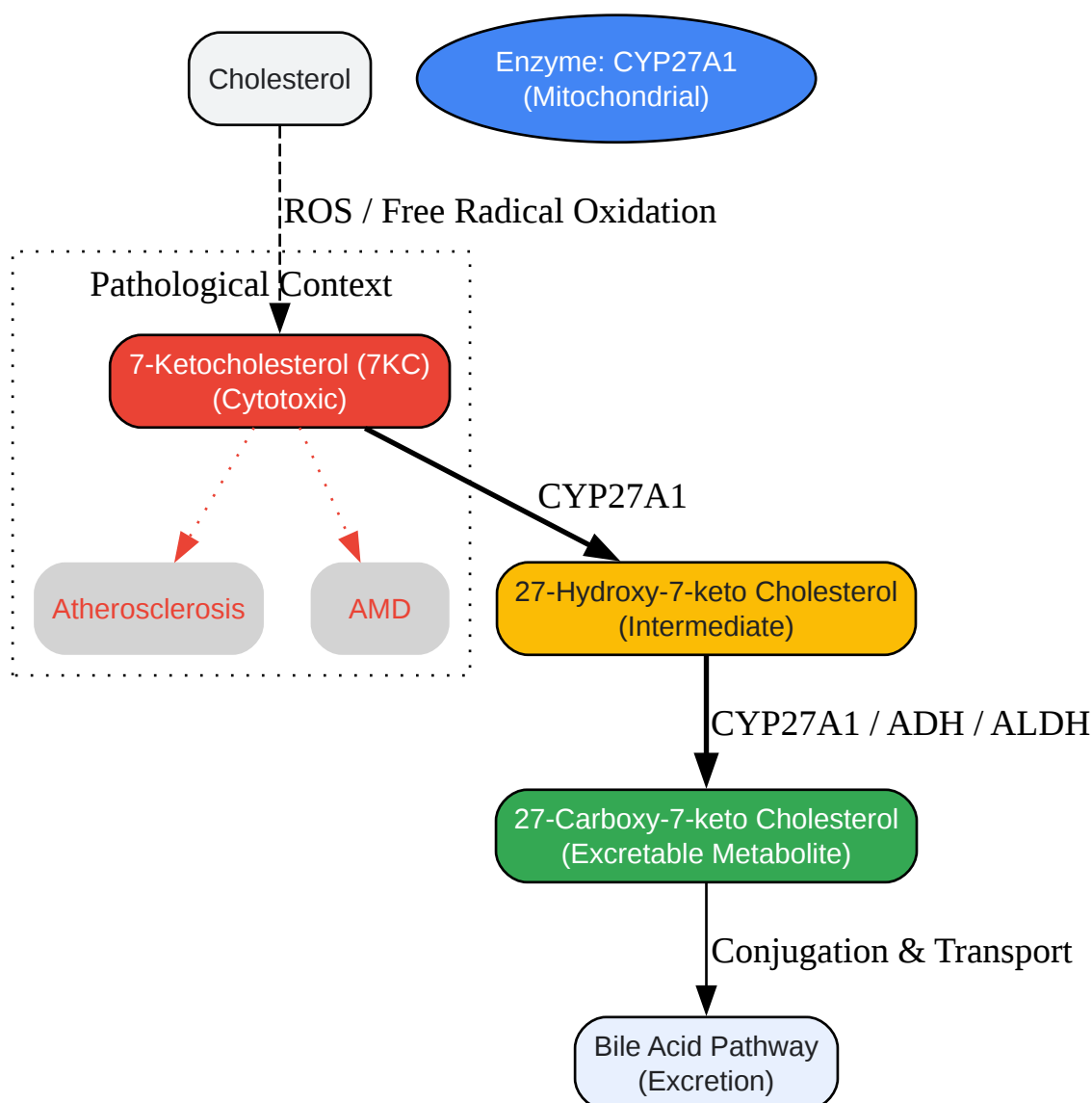
### 3.1 The Detoxification Shunt

7-Ketocholesterol (7KC) is one of the most toxic oxysterols found in the human body, capable of inducing apoptosis, lysosomal dysfunction, and oxidative stress. It accumulates in:

- Atherosclerotic Plaques: Promoting foam cell formation.
- Retina (RPE cells): Contributing to Age-related Macular Degeneration (AMD).

The enzyme CYP27A1 (Sterol 27-hydroxylase) acts as a defense mechanism. It hydroxylates the hydrophobic side chain of 7KC, eventually converting it to the water-soluble 27-carboxy-7-keto cholesterol (via an aldehyde intermediate). This acid metabolite can then be excreted from the cell or further metabolized into bile acids.

### 3.2 Pathway Visualization



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Caption: The CYP27A1-mediated detoxification pathway converting toxic 7-Ketocholesterol into the soluble 27-Carboxy metabolite.[1]

## Part 4: Physicochemical Properties & Handling

Property	Description	Implications for Handling
Solubility	Soluble in Methanol, Ethanol, DMSO, Chloroform. Insoluble in water.	Prepare stock solutions in MeOH or DMSO. Avoid aqueous buffers for stock storage.
Stability	Sensitive to light, oxygen, and acidic conditions.	Store at -20°C or -80°C. Keep under inert gas (Argon/Nitrogen). Protect from light.
pKa	~4.5 - 5.0 (Carboxylic acid)	Ionizes to carboxylate anion (COO-) at physiological pH and in basic LC mobile phases.
LogP	Lower than cholesterol (due to -COOH and =O).	Elutes earlier than cholesterol and 7KC on Reverse Phase C18 columns.

## Part 5: Analytical Protocol (LC-MS/MS)

Objective: Quantify endogenous 27-Carboxy-7-keto Cholesterol using the -d4 internal standard.

### 5.1 Sample Preparation (Solid Phase Extraction)

- Matrix: Plasma, Tissue Homogenate.
- Step 1 (Spiking): Add 10 µL of **27-Carboxy-7-keto Cholesterol-d4** internal standard (1 µM in MeOH) to the sample before extraction to account for recovery losses.
- Step 2 (Protein Precipitation): Add cold Ethanol or Acetonitrile (1:3 v/v) containing BHT (Butylated hydroxytoluene) to prevent further oxidation. Vortex and centrifuge.
- Step 3 (SPE Purification):

- Use Oasis HLB or MAX (Mixed-mode Anion Exchange) cartridges. The MAX cartridge is superior for acidic lipids.
- Condition: MeOH -> Water.
- Load: Supernatant from Step 2 diluted with water.
- Wash: 5% NH<sub>4</sub>OH in water (to retain acid), then MeOH.
- Elute: 2% Formic Acid in Methanol (to protonate and release the acid).
- Step 4 (Reconstitution): Evaporate eluate under Nitrogen; reconstitute in 50:50 MeOH:Water.

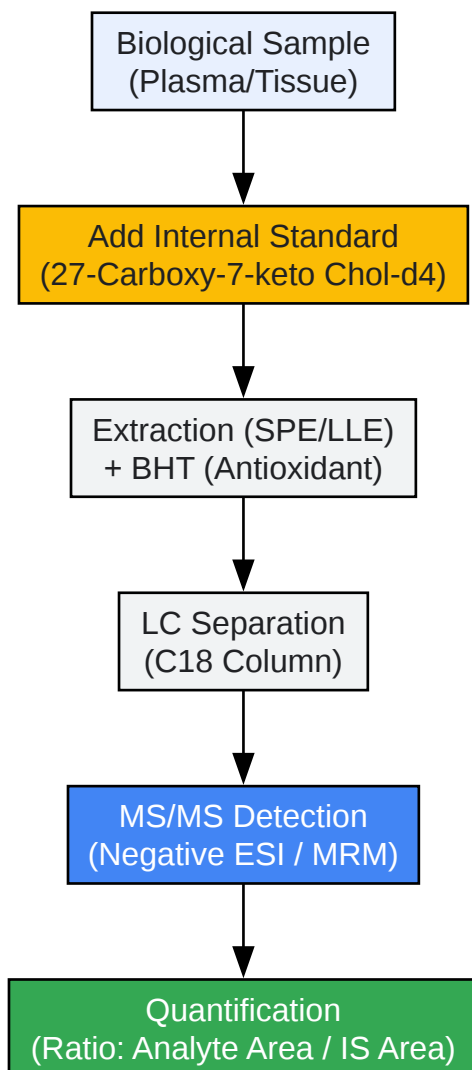
## 5.2 LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 μm).
- Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for negative mode).
- Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.
- Ionization: Negative ESI is preferred for the carboxylic acid moiety ([M-H]<sup>-</sup>). Alternatively, Positive ESI with Picolinic acid derivatization can enhance sensitivity.

## 5.3 MRM Transitions (Hypothetical for Method Development)

- Analyte (Unlabeled):
  - Precursor: m/z 429.3 [M-H]<sup>-</sup>
  - Product: m/z 385.3 (Loss of CO<sub>2</sub>) or characteristic ring fragment.
- Internal Standard (d<sub>4</sub>-Labeled):
  - Precursor: m/z 433.3 [M-H]<sup>-</sup> (Shift +4)
  - Product: m/z 389.3 (Shift +4, assuming D is retained in fragment).

## 5.4 Analytical Workflow Diagram



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Caption: Step-by-step isotope dilution mass spectrometry (ID-MS) workflow for precise quantification.

## Part 6: References

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